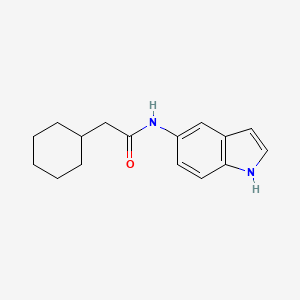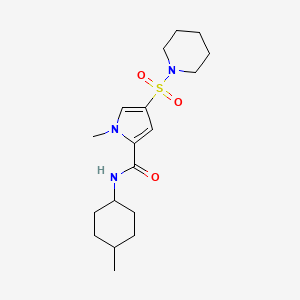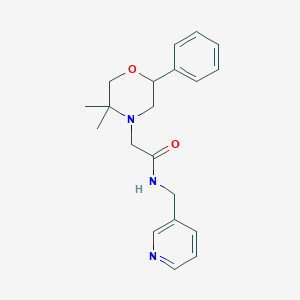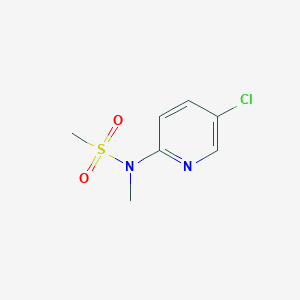
2-cyclohexyl-N-(1H-indol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(1H-indol-5-yl)acetamide, also known as GW 501516 or Cardarine, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516 works by activating the PPARδ receptor, which is a nuclear receptor that regulates gene expression. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved lipid and glucose metabolism, increased energy expenditure, and improved insulin sensitivity.
Biochemical and physiological effects:
2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516 has been shown to have a range of biochemical and physiological effects, including increased fatty acid oxidation, improved glucose metabolism, increased energy expenditure, and improved insulin sensitivity. It has also been shown to have potential therapeutic benefits in the treatment of atherosclerosis, diabetes, and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516 has several advantages for use in lab experiments, including its selectivity for the PPARδ receptor, its ability to improve lipid and glucose metabolism, and its potential therapeutic benefits. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on 2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516, including further investigation of its therapeutic potential in the treatment of metabolic and cardiovascular diseases, as well as its potential use in athletic performance enhancement. Additionally, there is a need for further research on the safety and toxicity of 2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516, particularly in the context of long-term use.
Métodos De Síntesis
The synthesis of 2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516 involves several steps, including the reaction of cyclohexanone with ethyl chloroacetate to form cyclohexyl ethyl ketone, which is then reacted with hydrazine to form 2-cyclohexyl hydrazinecarboxylate. The final step involves the reaction of 2-cyclohexyl hydrazinecarboxylate with 5-chloro-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid chloride to form 2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516 has been the subject of extensive scientific research, particularly in the fields of metabolism and cardiovascular disease. It has been shown to have a range of effects on lipid metabolism, glucose metabolism, and insulin sensitivity. It has also been shown to have potential therapeutic benefits in the treatment of atherosclerosis, diabetes, and obesity.
Propiedades
IUPAC Name |
2-cyclohexyl-N-(1H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(10-12-4-2-1-3-5-12)18-14-6-7-15-13(11-14)8-9-17-15/h6-9,11-12,17H,1-5,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNIIIXYQVMCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(1H-indol-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-fluorophenyl)-N-[(1-methylcyclopentyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7562618.png)
![N-[2-chloro-4-[[2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetyl]amino]phenyl]-3-methylsulfonylbenzamide](/img/structure/B7562623.png)

![1-(1H-indol-3-yl)-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7562639.png)
![N-carbamoyl-2-[[5-(ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-methylbutanamide](/img/structure/B7562644.png)
![N,N-dimethyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-3-amine](/img/structure/B7562659.png)
![1-[(3-Fluorophenyl)methyl]-3-phenylpyrazole](/img/structure/B7562671.png)
![1-[(4-Fluorophenyl)methyl]-3-phenylpyrazole](/img/structure/B7562678.png)

![N-[(2,6-dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562688.png)
![N-[(2-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562691.png)
![N-[(3-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562698.png)